Ethyl (4-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-oxoethyl)thiazol-2-yl)carbamate
Description
Ethyl (4-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-oxoethyl)thiazol-2-yl)carbamate is a synthetic organic compound featuring a thiazole core linked to a 4-(4-fluorophenyl)piperazine moiety via a ketone bridge, with an ethyl carbamate substituent on the thiazole ring. This structure combines key pharmacophoric elements: the thiazole ring (a heterocyclic scaffold common in bioactive molecules), the piperazine group (known for modulating pharmacokinetic properties), and the fluorophenyl substituent (enhancing lipophilicity and receptor affinity).
Properties
IUPAC Name |
ethyl N-[4-[2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl]-1,3-thiazol-2-yl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21FN4O3S/c1-2-26-18(25)21-17-20-14(12-27-17)11-16(24)23-9-7-22(8-10-23)15-5-3-13(19)4-6-15/h3-6,12H,2,7-11H2,1H3,(H,20,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYPWUTYHRHMTIX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC1=NC(=CS1)CC(=O)N2CCN(CC2)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21FN4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (4-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-oxoethyl)thiazol-2-yl)carbamate typically involves multiple steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting a suitable α-haloketone with thiourea under basic conditions.
Introduction of the Piperazine Moiety: The piperazine ring is introduced through a nucleophilic substitution reaction, where the thiazole derivative reacts with 4-(4-fluorophenyl)piperazine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize efficiency and minimize costs.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like nitric acid or bromine under acidic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted fluorophenyl derivatives.
Scientific Research Applications
Ethyl (4-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-oxoethyl)thiazol-2-yl)carbamate has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to inhibit certain cellular pathways.
Biological Studies: The compound is used in studies to understand its interaction with biological targets, such as receptors and enzymes.
Pharmaceutical Development: It serves as a lead compound in the development of new drugs with improved efficacy and safety profiles.
Mechanism of Action
The mechanism of action of Ethyl (4-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-oxoethyl)thiazol-2-yl)carbamate involves its interaction with specific molecular targets, such as receptors or enzymes. The piperazine ring is known to interact with serotonin receptors, while the thiazole ring can interact with various enzymes, potentially inhibiting their activity. This dual interaction can lead to the modulation of multiple signaling pathways, resulting in therapeutic effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound shares structural motifs with several classes of piperazine- and thiazole-containing derivatives. Below is a detailed comparison based on physicochemical properties, synthesis, and functional groups:
Structural Analogues
Key Comparisons
- Functional Groups: The ethyl carbamate group in the target compound distinguishes it from analogs with acetamide (Compound 20) or urea (Compound 1f) substituents. The 4-fluorophenylpiperazine moiety is shared with Compound 20 and others, suggesting a role in receptor binding or solubility modulation. Fluorine atoms often improve membrane permeability and metabolic resistance .
Physicochemical Properties :
- Melting points for urea derivatives (e.g., Compound 1f: 198–200°C) are higher than typical carbamates, likely due to stronger hydrogen bonding in urea .
- Yields for analogs vary widely (e.g., 48% for the piperazinium trifluoroacetate in ), suggesting that the target compound’s synthesis may require optimization of reaction conditions or purification methods .
Synthetic Routes :
- Thiazole-piperazine hybrids are commonly synthesized via nucleophilic substitution or condensation reactions. For example, Compound 20 () was prepared using a method analogous to paclitaxel formulation, while the piperazinium compound in employed TFA-mediated deprotection .
- The target compound’s ethyl carbamate group may require coupling reactions using chloroformate derivatives, as seen in urea synthesis () .
- Urea derivatives () often target kinases or GPCRs, whereas carbamates may exhibit divergent pharmacological profiles due to differences in hydrogen-bonding capacity .
Biological Activity
Ethyl (4-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-oxoethyl)thiazol-2-yl)carbamate, a compound featuring both thiazole and piperazine moieties, has garnered attention for its potential biological activities. This article explores its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure
The compound can be represented as follows:
This structure includes a fluorophenyl group, a piperazine ring, and a thiazole component, which are essential for its biological activity.
1. Antitumor Activity
Recent studies have indicated that thiazole derivatives exhibit significant antitumor properties. The presence of the thiazole ring in the compound is crucial for enhancing cytotoxic effects against various cancer cell lines. For instance, thiazole-containing compounds have shown IC50 values in the low micromolar range against breast cancer cells, suggesting a strong potential for further development as anticancer agents .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Thiazole derivative A | MCF-7 | 1.61 ± 1.92 |
| Thiazole derivative B | A-431 | 1.98 ± 1.22 |
2. Anticonvulsant Activity
Thiazole derivatives have also been evaluated for anticonvulsant activity. In animal models, certain analogs demonstrated the ability to significantly reduce seizure activity, highlighting their potential as therapeutic agents for epilepsy .
3. Inhibition of Nucleoside Transporters
The compound has been studied for its inhibitory effects on equilibrative nucleoside transporters (ENTs). Specific analogs have shown selectivity towards ENT2 over ENT1, which is crucial for modulating adenosine levels in various physiological contexts . The inhibition of these transporters can enhance the efficacy of certain chemotherapeutic agents by altering nucleoside availability.
Structure-Activity Relationship (SAR)
The SAR analysis of this compound reveals that modifications in the piperazine and thiazole rings significantly influence biological activity:
- Piperazine Substituents : Variations in the fluorophenyl group affect binding affinity and selectivity towards target proteins.
- Thiazole Modifications : The introduction of electron-donating groups on the thiazole ring enhances cytotoxicity against cancer cell lines.
Case Study 1: Anticancer Efficacy
In a study involving several thiazole derivatives, one compound demonstrated remarkable efficacy against human breast cancer cells with an IC50 value significantly lower than that of standard chemotherapy agents like doxorubicin. This suggests that structural features inherent to these compounds may provide a basis for developing new anticancer therapies .
Case Study 2: Neurological Applications
Research evaluating the anticonvulsant properties of thiazole derivatives showed that specific modifications could improve seizure control in animal models. This opens avenues for developing new treatments for epilepsy based on these findings .
Q & A
Basic Question: What synthetic methodologies are recommended for preparing Ethyl (4-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-oxoethyl)thiazol-2-yl)carbamate?
Answer:
The synthesis of this compound involves multi-step reactions, including:
Formation of intermediates : Key intermediates such as the thiazole ring and piperazine derivatives are synthesized separately. For example, piperazine derivatives may be prepared via nucleophilic substitution using 4-fluorophenylpiperazine precursors .
Coupling reactions : The thiazole moiety is linked to the piperazine-oxoethyl chain through carbamate or amide bond formation. Optimized conditions (e.g., solvent choice, temperature, catalysts like DMAP) are critical to achieve >70% yield .
Purification : Column chromatography (e.g., silica gel with chloroform-methanol gradients) or recrystallization ensures high purity (>95%) for biological testing .
Basic Question: How is the molecular structure of this compound characterized experimentally?
Answer:
Structural elucidation requires:
- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm the presence of the thiazole ring (δ ~7.5 ppm for thiazole protons), piperazine (δ ~3.2 ppm for N–CH), and carbamate groups (δ ~1.3 ppm for ethyl CH) .
- Mass Spectrometry (MS) : High-resolution MS validates the molecular ion peak at m/z 348.38 (calculated for CHNOS) .
- X-ray crystallography : For crystalline derivatives, SHELX programs refine crystal structures to determine bond angles and spatial arrangements .
Advanced Question: How can researchers resolve contradictions in reported biological activities of this compound?
Answer:
Discrepancies in biological data (e.g., cytotoxic vs. non-toxic effects) may arise from:
- Variability in assay conditions : Differences in cell lines (e.g., HepG2 vs. HEK293) or incubation times can alter outcomes. Standardized protocols (e.g., MTT assays at 24/48-hour intervals) are recommended .
- Structural analogs : Ethyl carbamate derivatives exhibit divergent activities depending on substituents. Comparative studies using analogs (e.g., fluorophenyl vs. chlorophenyl variants) can isolate structure-activity relationships (SAR) .
- Mechanistic validation : Pair in vitro assays (e.g., apoptosis via flow cytometry) with molecular docking to confirm target interactions (e.g., chitin synthase inhibition for insecticidal activity) .
Advanced Question: What strategies optimize the compound’s pharmacokinetic properties for therapeutic applications?
Answer:
Optimization approaches include:
- Derivatization : Introduce solubilizing groups (e.g., sulfonyl or polyethylene glycol chains) to enhance bioavailability .
- Metabolic stability assays : Incubate the compound with liver microsomes to identify metabolic hotspots (e.g., esterase-sensitive carbamate groups). Stabilize these sites via fluorination or steric hindrance .
- In silico modeling : Use tools like SwissADME to predict logP, blood-brain barrier permeability, and CYP450 interactions .
Basic Question: What safety protocols should be followed when handling this compound?
Answer:
While no direct toxicity data exists for this compound, extrapolation from analogs suggests:
- Toxicity screening : Prioritize in vitro cytotoxicity assays (e.g., IC in HepG2 cells) before in vivo studies .
- Handling precautions : Use PPE (gloves, goggles) due to potential reactive intermediates (e.g., sulfonyl chlorides in synthesis) .
- Waste disposal : Neutralize carbamate-containing waste with alkaline hydrolysis to prevent environmental release .
Advanced Question: How can computational methods predict the compound’s interaction with biological targets?
Answer:
- Molecular docking : Software like AutoDock Vina simulates binding to targets (e.g., kinases or GPCRs). The fluorophenyl group may engage in π-π stacking with aromatic residues in active sites .
- MD simulations : Assess binding stability over 100-ns trajectories to identify critical hydrogen bonds (e.g., between the carbamate carbonyl and lysine residues) .
- Pharmacophore modeling : Map electrostatic and hydrophobic features to design analogs with enhanced affinity .
Basic Question: What analytical techniques confirm the compound’s purity and stability?
Answer:
- HPLC : Use C18 columns with UV detection (λ = 254 nm) to quantify purity (>98%) and detect degradation products .
- Thermogravimetric analysis (TGA) : Determine thermal stability; decomposition above 200°C suggests suitability for high-temperature formulations .
- Accelerated stability studies : Expose the compound to 40°C/75% RH for 4 weeks; ≤5% degradation indicates robust shelf life .
Advanced Question: How does the compound’s stereochemistry influence its bioactivity?
Answer:
- Chiral centers : If present, enantiomers may show divergent activities. Resolve racemic mixtures via chiral HPLC and test individual enantiomers in biological assays .
- Conformational analysis : NMR NOESY or X-ray data reveal preferred conformations (e.g., piperazine ring puckering) that affect target binding .
Basic Question: What are the compound’s known structural analogs, and how do they differ?
Answer:
Key analogs and their distinctions include:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| Ethyl carbamate | Simple carbamate | Carcinogenic; limited therapeutic use |
| 4-(Thiazol-2-yl)aniline | Thiazole + aniline | Antimicrobial activity |
| 5-Amino-thiazole derivatives | Amino-thiazole | Anti-inflammatory effects |
This compound’s fluorophenylpiperazine and carbamate groups enable dual-targeting (e.g., enzyme inhibition and receptor modulation) .
Advanced Question: What experimental designs validate the compound’s mechanism of action in complex biological systems?
Answer:
- Knockout models : Use CRISPR-edited cell lines (e.g., lacking target enzymes) to confirm on-target effects .
- Multi-omics integration : Combine transcriptomics (RNA-seq) and proteomics (LC-MS/MS) to map downstream pathways (e.g., oxidative stress or apoptosis) .
- In vivo efficacy : Administer the compound in disease models (e.g., xenograft tumors) with PK/PD monitoring to correlate exposure and effect .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
